molecular formula C7H5BrF3NO B1412162 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227594-55-9

4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412162
CAS No.: 1227594-55-9
M. Wt: 256.02 g/mol
InChI Key: MNPKWBVTRDWMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-(bromomethyl)-2-hydroxy-6-(trifluoromethyl)pyridine . This nomenclature adheres to the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC), which designate the pyridine ring’s nitrogen atom as position 1. The substituents are numbered sequentially: the hydroxy group at position 2, the bromomethyl group at position 4, and the trifluoromethyl group at position 6.

Synonyms for this compound include:

  • 3-(Bromomethyl)-6-(trifluoromethyl)pyridin-2-ol
  • 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
  • 1227594-55-9 (CAS Registry Number).

Molecular Formula and Weight

The molecular formula of this compound is C₇H₅BrF₃NO , with a molecular weight of 256.02 g/mol . Table 1 summarizes its molecular parameters.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₇H₅BrF₃NO
Molecular Weight (g/mol) 256.02
CAS Number 1227594-55-9

Properties

IUPAC Name

4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPKWBVTRDWMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220712
Record name 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227594-55-9
Record name 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, to form methyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is primarily determined by its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Trifluoromethylpyridine Derivatives
  • 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f): Exhibits 74% cell viability at 0.1 μM in neuroprotective assays, comparable to the reference compound 1 (82% at 3 μM). The aminomethyl group at the 3-position enhances activity at lower concentrations but reduces metabolic stability .
  • However, it degrades in solvent after four days, highlighting stability challenges with electron-donating methyl groups .
  • 4-Methoxy-6-(trifluoromethyl)pyridine (9k) : Retains 80% activity at 3 μM, while the 3-methoxy analogue (9l) increases activity to 87% , demonstrating tolerance for both electron-donating and electron-withdrawing substituents .
Bromo-Trifluoromethylpyridine Analogues
  • 2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1): Structural similarity score of 0.75 compared to the target compound. Lacks the hydroxyl and bromomethyl groups, reducing its reactivity in cross-coupling reactions .
  • 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS: 1010422-53-3): Similarity score of 0.87 . The methyl group at the 2-position enhances lipophilicity but may sterically hinder interactions in enzyme-binding sites .
  • Safety data sheets indicate stringent handling requirements due to halogen reactivity .

Data Tables

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name CAS Number Substituents Biological Activity (Cell Viability) Key Reference
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine 1227594-55-9 4-BrCH₂, 2-OH, 6-CF₃ Not reported
3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f) - 3-NH₂CH₂, 6-CF₃ 74% at 0.1 μM
4-Methyl-6-(trifluoromethyl)pyridine (9i) - 4-CH₃, 6-CF₃ 136% at 3 μM (proliferative)
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 2-Br, 6-CF₃ Similarity score: 0.75

Table 2: Structural Similarity Scores (Based on )

Compound Name CAS Number Similarity Score
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine 1010422-53-3 0.87
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 0.80
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 0.75

Biological Activity

4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, a hydroxyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF3NC_7H_6BrF_3N with a molecular weight of approximately 232.03 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to biological targets.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.
  • Lipophilicity : The trifluoromethyl group increases the lipophilicity, allowing for better membrane penetration and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. For instance, a study found that derivatives with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. In vitro studies on cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation. The mechanism appears to involve modulation of cell cycle regulators and apoptosis-related proteins.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Cholinesterases : It showed competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation.
  • Cyclooxygenases (COX) : It demonstrated moderate inhibition of COX enzymes, suggesting potential anti-inflammatory effects.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL, indicating strong antimicrobial activity.
  • Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), along with increased levels of pro-apoptotic markers.
  • Enzyme Inhibition : Kinetic assays revealed that the compound inhibited AChE with an IC50 value of approximately 12 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAChE Inhibition IC50 (µM)
This compoundHighModerate12
2-Hydroxy-6-(trifluoromethyl)pyridineModerateLow25
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridineLowModerate30

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine, and how are key intermediates purified?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine core. For example, trifluoromethylation at the 6-position can be achieved using CF₃Cu reagents under inert conditions, followed by bromination of a pre-installed hydroxymethyl group using PBr₃ or HBr/AcOH . Purification often involves recrystallization from ethanol/water mixtures or silica gel chromatography. Purity is confirmed by melting point analysis (189–192°C) and HPLC (>97%) .

Q. How is the compound characterized spectroscopically, and what analytical benchmarks are critical for validation?

  • Methodological Answer : Key characterization includes:

  • ¹H/¹³C NMR : Peaks for the bromomethyl group (δ ~4.5 ppm for CH₂Br) and hydroxyl proton (δ ~12 ppm, broad). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ ~-60 ppm) .
  • Mass Spectrometry : ESI-MS (M+H⁺) should match the molecular weight (C₇H₅BrF₃NO, ~264 g/mol).
  • IR : Stretches for O-H (~3200 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation of the pyridine ring be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) group prior to bromination can direct electrophilic substitution to the 4-position. Deprotection with TBAF restores the hydroxyl group. This strategy minimizes competing side reactions at the 2- or 6-positions .

Q. What stability issues arise under varying pH conditions, and how are they mitigated in aqueous reaction systems?

  • Methodological Answer : The bromomethyl group is prone to hydrolysis in basic conditions (pH > 9), forming a hydroxymethyl derivative. Stability is maintained by buffering reactions at pH 5–7 and using aprotic solvents (e.g., THF, DMF). Kinetic studies using ¹H NMR reveal a half-life of >24 hours under acidic conditions (pH 3) .

Q. How does the compound serve as a precursor for bioactive derivatives, and what structural modifications enhance target selectivity?

  • Methodological Answer : The bromomethyl group enables nucleophilic substitution with amines or thiols to generate pharmacophores. For example, substitution with ethylenediamine yields ligands for metal-catalyzed cross-coupling reactions . In drug design, replacing the hydroxyl group with a methoxy moiety improves metabolic stability, as seen in LOXL2 inhibitors .

Q. How can conflicting data on reaction yields (e.g., 60% vs. 85%) in halogenation steps be resolved?

  • Methodological Answer : Yield discrepancies often stem from trace moisture or competing side reactions. Optimized protocols include:

  • Pre-drying solvents over molecular sieves.
  • Using catalytic NaI to enhance bromide displacement efficiency.
  • Monitoring reaction progress via TLC or in situ IR .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., trifluoromethyl) lower the LUMO energy, accelerating oxidative addition with Pd(0) catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.